molecular formula C8H4BrN3O3 B13013798 8-Bromo-6-nitroquinazolin-4-ol

8-Bromo-6-nitroquinazolin-4-ol

Cat. No.: B13013798
M. Wt: 270.04 g/mol
InChI Key: SKMVTNVQKPOKNY-UHFFFAOYSA-N
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Description

8-Bromo-6-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. . This compound, characterized by the presence of bromine and nitro groups, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroquinazolin-4-ol typically involves the bromination and nitration of quinazolin-4-ol. The process begins with the bromination of quinazolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . This is followed by nitration using nitric acid or a nitrating mixture to introduce the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitroquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-nitroquinazolin-4-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

8-bromo-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13)

InChI Key

SKMVTNVQKPOKNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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